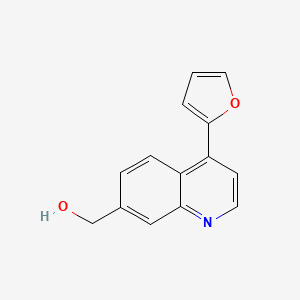
Quinolin-8-yl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-8-yl dihydrogen phosphate is a chemical compound that features a quinoline ring system attached to a dihydrogen phosphate group The quinoline ring is a heterocyclic aromatic organic compound with a nitrogen atom at position 1
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl dihydrogen phosphate typically involves the reaction of quinolin-8-ol with phosphoric acid or its derivatives. One common method is the phosphorylation of quinolin-8-ol using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable.
化学反应分析
Types of Reactions
Quinolin-8-yl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
Quinolin-8-yl dihydrogen phosphate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of quinolin-8-yl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the dihydrogen phosphate group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
Quinolin-8-ol: A precursor to quinolin-8-yl dihydrogen phosphate, known for its antimicrobial properties.
Quinoline N-oxide: An oxidized derivative of quinoline with potential biological activity.
Tetrahydroquinoline: A reduced form of quinoline with applications in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of both the quinoline ring and the dihydrogen phosphate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
7220-39-5 |
|---|---|
分子式 |
C9H8NO4P |
分子量 |
225.14 g/mol |
IUPAC 名称 |
quinolin-8-yl dihydrogen phosphate |
InChI |
InChI=1S/C9H8NO4P/c11-15(12,13)14-8-5-1-3-7-4-2-6-10-9(7)8/h1-6H,(H2,11,12,13) |
InChI 键 |
ZECSTTAOTMSGAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)OP(=O)(O)O)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)
![3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B11881793.png)





